molecular formula C7H2Br2F2O B12089673 2,4-Dibromo-3,6-difluorobenzaldehyde

2,4-Dibromo-3,6-difluorobenzaldehyde

Cat. No.: B12089673
M. Wt: 299.89 g/mol
InChI Key: JHBCDZGCXCISAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-3,6-difluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H2Br2F2O. This compound is characterized by the presence of two bromine atoms and two fluorine atoms attached to a benzene ring, with an aldehyde functional group. It is used in various chemical syntheses and research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3,6-difluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the bromination of 3,6-difluorobenzaldehyde using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3,6-difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dibromo-3,6-difluorobenzaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs and therapeutic agents.

    Industry: As a precursor in the manufacture of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,6-difluorobenzaldehyde involves its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing bromine and fluorine atoms makes the aldehyde group more susceptible to nucleophilic attack, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • 3,6-Dibromo-2-fluorobenzaldehyde
  • 3-Bromo-2,6-difluorobenzaldehyde
  • 2,4-Dibromo-3,5-difluorobenzaldehyde

Comparison: 2,4-Dibromo-3,6-difluorobenzaldehyde is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring, which influence its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C7H2Br2F2O

Molecular Weight

299.89 g/mol

IUPAC Name

2,4-dibromo-3,6-difluorobenzaldehyde

InChI

InChI=1S/C7H2Br2F2O/c8-4-1-5(10)3(2-12)6(9)7(4)11/h1-2H

InChI Key

JHBCDZGCXCISAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.